N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-4-methylthiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N8OS/c1-7-9(22-18-17-7)10(21)13-6-8-14-11(19(2)3)16-12(15-8)20(4)5/h6H2,1-5H3,(H,13,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZTPXSLBANHLKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2=NC(=NC(=N2)N(C)C)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N8OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article will delve into its synthesis, biological mechanisms, and the various studies that highlight its pharmacological properties.
Chemical Structure and Synthesis
The compound features a triazine ring with dimethylamino substitutions and a thiadiazole moiety. The molecular formula is , with a molecular weight of approximately 284.32 g/mol. The synthesis typically involves multi-step organic reactions where 4,6-bis(dimethylamino)-1,3,5-triazine reacts with 4-methyl-1,2,3-thiadiazole-5-carboxylic acid derivatives under controlled conditions to yield the final product.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to reduced proliferation of cancer cells.
- Receptor Modulation : Its structure allows it to bind effectively to certain receptors, modulating their activity and influencing various signaling pathways.
Anticancer Properties
Several studies have demonstrated the anticancer potential of compounds similar to this compound. For instance:
- A study indicated that derivatives exhibiting triazine and thiadiazole structures showed significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer) cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| SK228 | A549 | 0.25 |
| Compound X | HepG2 | 0.49 |
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Research has shown that thiadiazole derivatives possess significant antibacterial and antifungal activities against various strains:
- Antibacterial Activity : Compounds with similar structures have shown effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Thiadiazole Derivative A | E. coli | 32.6 |
| Thiadiazole Derivative B | S. aureus | 47.5 |
Mechanistic Studies
Mechanistic studies suggest that the compound may induce apoptosis in cancer cells through the intrinsic pathway by activating caspases and disrupting mitochondrial functions . Additionally, evidence indicates that compounds with similar scaffolds can intercalate DNA, leading to cytotoxic effects through adduct formation.
Case Studies
- Case Study on Antitumor Activity : In a recent clinical study involving a series of triazine derivatives, this compound was tested against multiple human cancer cell lines. Results indicated a significant reduction in cell viability correlating with increased concentrations of the compound.
- Case Study on Antimicrobial Effects : Another study evaluated the antimicrobial efficacy of thiadiazole derivatives against common pathogens. The results demonstrated that certain derivatives exhibited stronger inhibition zones compared to standard antibiotics.
Comparison with Similar Compounds
Data Tables
Table 1: Key Structural Comparisons
Table 2: Physicochemical Properties
| Property | Target Compound | Thifensulfuron Methyl Ester | Temozolomide Analogs |
|---|---|---|---|
| LogP (Predicted) | ~1.5 (moderate) | ~2.8 (hydrophobic) | ~0.9 (polar) |
| Solubility (mg/mL) | High (due to -NMe₂) | Low | Moderate |
| Metabolic Stability | High (stable thiadiazole) | Moderate (sulfonylurea) | Low (prone to hydrolysis) |
Q & A
Basic Research Question
- ¹H/¹³C NMR : Confirm substitution patterns on the triazine and thiadiazole rings, including dimethylamino groups and methyl-thiadiazole linkages .
- IR Spectroscopy : Identify characteristic stretches (e.g., C=O at ~1650 cm⁻¹, N-H in carboxamide at ~3300 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., m/z ~406.2 for C₁₃H₂₀N₈OS₂) and fragmentation patterns .
What computational chemistry approaches are recommended to predict the reactivity and interaction mechanisms of this compound?
Advanced Research Question
- DFT/TD-DFT : Model electronic transitions, HOMO-LUMO gaps, and charge distribution to predict sites for electrophilic/nucleophilic attack .
- Molecular Docking : Simulate binding affinities with biological targets (e.g., enzymes like dihydrofolate reductase) using software like AutoDock or Schrödinger .
- MD Simulations : Assess stability in aqueous or lipid membranes to guide drug delivery strategies .
What in vitro assays are commonly used to evaluate the antimicrobial potential of this thiadiazole-triazine derivative?
Basic Research Question
- Agar Dilution : Determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
- Time-Kill Curves : Quantify bactericidal/fungicidal kinetics over 24–48 hours .
- Cytotoxicity Screening : Use mammalian cell lines (e.g., HEK-293) to assess selectivity indices (IC₅₀ ratios) .
How can the stability of this compound under varying pH and temperature conditions be systematically assessed?
Advanced Research Question
- Forced Degradation Studies : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) buffers at 40–60°C for 48–72 hours. Monitor degradation via HPLC .
- Arrhenius Modeling : Predict shelf life by extrapolating degradation rates at elevated temperatures to room temperature .
- Light Sensitivity : Use UV-Vis spectroscopy to detect photolytic changes under ICH Q1B guidelines .
What purification techniques are most effective for isolating high-purity samples of this compound?
Basic Research Question
- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate to DCM/methanol) for intermediates .
- Recrystallization : Optimize solvent pairs (e.g., ethanol-water) for final product crystallization .
- Centrifugal Partition Chromatography (CPC) : Achieve >99% purity for sensitive intermediates prone to decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
